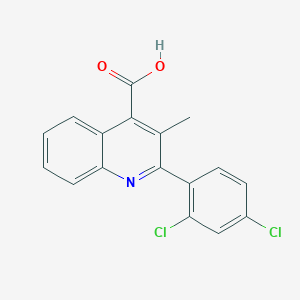

2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid

Description

2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS: 350997-47-6) is a quinoline derivative characterized by a 2,4-dichlorophenyl group at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 4 of the quinoline scaffold. Its molecular formula is inferred as C₁₇H₁₁Cl₂NO₂ based on structural analogs . The compound is commercially available at 95% purity and is utilized in research as a synthetic intermediate, particularly in pharmaceutical and agrochemical studies .

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)12-4-2-3-5-14(12)20-16(9)11-7-6-10(18)8-13(11)19/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKZCFQJEMNKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501191077 | |

| Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-47-6 | |

| Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Optimization

The model reaction involved 4-methyl benzaldehyde, pyruvic acid, and 1-naphthylamine under solvent-free conditions at 80°C. Key findings include:

- Catalyst loading : 10 mg provided optimal yields (92–95%).

- Temperature : Elevated temperatures (>80°C) led to side reactions.

- Solvent-free conditions : Enhanced reaction efficiency and simplified purification.

For the target compound, substituting 4-methyl benzaldehyde with 2,4-dichlorobenzaldehyde and modifying the amine to introduce a methyl group (e.g., 2-methylaniline ) could yield 2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxylic acid. The catalyst’s urea-thiazole moiety facilitates imine formation and cyclization, critical for constructing the quinoline core.

Reusability and Scalability

The magnetic catalyst demonstrated excellent recovery over six cycles with <5% yield reduction. This method is scalable for industrial applications due to minimal solvent use and straightforward product isolation.

Multi-Step Synthesis via Isatin Intermediate

A 2012 patent outlined a five-step synthesis of quinoline-4-carboxylic acid derivatives starting from isatin (indole-2,3-dione). Adapting this protocol for the target compound involves strategic substitutions:

Synthetic Pathway

- Condensation : Isatin reacts with acetone under basic conditions (NaOH/H₂O) to form 2-toluquinoline-4-carboxylic acid .

- Aldol Addition : Introducing 2,4-dichlorobenzaldehyde instead of benzaldehyde yields This compound hydrate .

- Dehydration : Treatment with acetic anhydride removes water, forming the unsaturated quinoline derivative.

- Oxidation : Potassium permanganate oxidizes the vinyl group to a carboxylic acid.

- Decarboxylation : Heating in m-xylene eliminates CO₂, yielding the final product.

Critical Parameters

- Step 2 : Reaction at 100°C for 3 hours achieved 85% yield for analogous compounds.

- Step 4 : Controlled oxidation at 40°C prevents over-oxidation of the dichlorophenyl moiety.

Three-Component Condensation Reactions

The Pfitzinger and Doebner reactions offer modular approaches to quinoline-4-carboxylic acids. A 2023 study reported a TMSCl-mediated Pfitzinger reaction for synthesizing quinoline-4-carboxylic esters/acids from isatin derivatives.

Adapting the Pfitzinger Reaction

- Substrate Selection : Use 5-methylisatin to introduce the 3-methyl group.

- Condensation : React with 2,4-dichlorophenylacetaldehyde and pyruvic acid under TMSCl catalysis.

- Cyclization : Acidic conditions promote quinoline ring formation.

This method achieves yields >80% for structurally similar compounds.

Doebner Hydrogen-Transfer Variant

Employing 2,4-dichloroaniline as the amine component in a Doebner reaction with ethyl acetoacetate and pyruvic acid provides an alternative route. The electron-withdrawing chlorine atoms facilitate imine intermediate stabilization, enhancing reaction efficiency.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Reaction Optimization

Anomeric-Based Oxidation Mechanism

The Fe₃O₄@SiO₂ catalyst activates aldehydes via hydrogen bonding, promoting imine formation with amines. Subsequent cyclization and hydride transfer aromatize the quinoline ring (Figure 1).

Oxidative Decarboxylation

Potassium permanganate mediates the oxidation of the vinyl group to a carboxylic acid, with careful pH control (pH 1–2) critical to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The 2,4-dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenyl group in the target compound enhances lipophilicity (predicted LogP >5) compared to methoxy (C₁₇H₁₃NO₃, LogP ~3.5) or hydroxy (C₁₇H₁₃NO₃, LogP ~2.8) analogs .

- Bioactivity: Chlorine substituents (e.g., 6-Cl in 724749-61-5) are associated with antimicrobial and antimalarial activity in quinolines, whereas methoxy/hydroxy groups may improve solubility for drug delivery .

- Synthetic Utility : The 4-carboxylic acid moiety enables conjugation or salt formation, critical for prodrug design .

Research Implications

- Drug Development : The dichlorophenyl group’s lipophilicity may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .

Biological Activity

2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antibacterial and anticancer properties. This article reviews the synthesis, biological evaluation, mechanisms of action, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway can include the formation of quinoline derivatives through cyclization reactions followed by carboxylation processes. The compound's structure allows for various modifications, which can enhance its biological activity.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including:

- Staphylococcus aureus (S. aureus)

- Escherichia coli (E. coli)

- Pseudomonas aeruginosa (P. aeruginosa)

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | >256 |

The results indicate that while the compound exhibits strong activity against S. aureus, its efficacy against E. coli and P. aeruginosa is limited compared to standard antibiotics like ampicillin and gentamicin .

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that derivatives of this compound can inhibit tumor cell growth in various cancer cell lines, including:

- HepG2 (liver cancer)

- HCT116 (colon cancer)

The compound's antitumor activity was assessed using the MTT assay, revealing IC50 values in the range of 7.7–14.2 µg/mL for the most potent derivatives . These findings suggest that structural modifications can significantly enhance the anticancer efficacy of quinoline derivatives.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to active sites of enzymes involved in bacterial metabolism or cancer cell proliferation, thereby inhibiting their functions.

- DNA Interaction : Some derivatives have been shown to intercalate into DNA strands, disrupting replication and transcription processes essential for cell survival .

- Multi-target Approach : Recent research indicates that compounds with a quinoline scaffold may act on multiple biological targets, enhancing their therapeutic potential against complex diseases such as cancer .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Study on Antibacterial Activity : A comparative analysis revealed that a derivative exhibited superior antibacterial activity against MRSA compared to traditional antibiotics .

- Antitumor Research : A study evaluated various quinoline derivatives for their ability to inhibit EGFR kinase activity in cancer cells, demonstrating promising results that could lead to new cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization and functional group modifications. For example, palladium or copper catalysts in dimethylformamide (DMF) or toluene solvents are critical for efficient cyclization . Reaction temperature (e.g., reflux at 100°C) and stoichiometric ratios of POCl₃ (used for chlorination) must be tightly controlled to minimize side products . Purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving structural ambiguities, particularly for quinoline derivatives . Complementary techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., 2,4-dichlorophenyl and methyl groups).

- FT-IR : For identifying carboxylic acid (-COOH) and quinoline ring vibrations.

- High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Despite limited toxicological data for this specific compound, general quinoline-handling precautions apply:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in sealed containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To resolve this:

- Reproducibility checks : Validate activities across multiple cell lines (e.g., HEK-293 for inflammation, E. coli for antimicrobial tests).

- HPLC purity analysis : Ensure >98% purity to exclude confounding effects from synthetic byproducts .

- Dose-response studies : Use IC₅₀/EC₅₀ comparisons to differentiate target-specific effects from cytotoxicity .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) can model binding to targets like Mycobacterium tuberculosis enzymes or cyclooxygenase-2 (COX-2). Key steps:

- Protein preparation : Use PDB structures (e.g., 1TUB for tuberculosis targets).

- Ligand parameterization : Assign charges via AM1-BCC or DFT methods.

- Binding free energy calculations : MM-PBSA/GBSA to rank affinity .

Q. How does the electron-withdrawing effect of 2,4-dichlorophenyl influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The dichlorophenyl group deactivates the quinoline ring, reducing electrophilicity at the 4-carboxylic acid position. This can be quantified via:

- Hammett substituent constants (σ) : Correlate with reaction rates in SNAr (nucleophilic aromatic substitution) experiments.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of attack .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer : Stability challenges (e.g., hydrolysis of the carboxylic acid group) can be mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.